molecular formula C9H20N3O3PSi B14410291 Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate CAS No. 84645-44-3

Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate

Cat. No.: B14410291
CAS No.: 84645-44-3
M. Wt: 277.33 g/mol
InChI Key: VJXBKLXMVLLLFG-UHFFFAOYSA-N
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Description

Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate is a compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. The unique structure of this compound makes it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate typically involves the reaction of diethyl phosphonate with trimethylsilyl azide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as copper (I) bromide, and a solvent like acetone . The reaction conditions include maintaining the temperature at around 30-35°C for 20-30 minutes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The reaction conditions are carefully monitored to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hexamethyldisilazane, bis(trimethylsilyl)acetamide, and diethyl(trimethylsilyl)amine . The reactions are typically carried out in solvents like 1,4-dioxane at temperatures ranging from 100-110°C .

Major Products Formed

The major products formed from these reactions include various organophosphorus compounds, such as phosphonic acids, phosphine derivatives, and substituted phosphonates .

Scientific Research Applications

Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. The trimethylsilyl group plays a crucial role in stabilizing the compound and enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique triazole ring structure. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

84645-44-3

Molecular Formula

C9H20N3O3PSi

Molecular Weight

277.33 g/mol

IUPAC Name

(5-diethoxyphosphoryl-2H-triazol-4-yl)-trimethylsilane

InChI

InChI=1S/C9H20N3O3PSi/c1-6-14-16(13,15-7-2)8-9(11-12-10-8)17(3,4)5/h6-7H2,1-5H3,(H,10,11,12)

InChI Key

VJXBKLXMVLLLFG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=NNN=C1[Si](C)(C)C)OCC

Origin of Product

United States

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